
(5-Bromopentyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromopentyl)cyclopropane” is a cycloalkane derivative . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of “(5-Bromopentyl)cyclopropane” consists of a cyclopropane ring with a 5-bromopentyl substituent . Cyclopropane is the smallest cycloalkane and is significantly more reactive than expected because of the bond angles in the ring .Physical And Chemical Properties Analysis
“(5-Bromopentyl)cyclopropane” has a molecular weight of 191.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(5-Bromopentyl)cyclopropane is a valuable intermediate in organic synthesis. Its cyclopropane ring and bromine atom make it a versatile building block for constructing more complex molecules. It can participate in various reactions, such as nucleophilic substitution and elimination, to form diverse organic compounds .
Pharmaceutical Development
In pharmaceutical research, (5-Bromopentyl)cyclopropane is used to synthesize potential drug candidates. The cyclopropane moiety is known for its stability and ability to fit into enzyme active sites, making it a useful scaffold in drug design. Researchers explore its derivatives for their biological activity and therapeutic potential .
Material Science
This compound is also utilized in material science for the development of novel polymers and materials. The unique structural properties of cyclopropane derivatives can impart desirable mechanical and thermal properties to polymers, making them suitable for various industrial applications .
Catalysis
(5-Bromopentyl)cyclopropane serves as a precursor in the synthesis of catalysts. Cyclopropane-based compounds have been investigated for their catalytic properties in organic reactions, including phase-transfer catalysis and hydrogen-bond donor catalysis. These catalysts can enhance reaction rates and selectivity in chemical processes .
Chemical Biology
In chemical biology, (5-Bromopentyl)cyclopropane is used to study biological systems. Its derivatives can be employed as probes to investigate enzyme mechanisms, protein-ligand interactions, and cellular processes. The bromine atom allows for easy detection and tracking in biological experiments .
Agricultural Chemistry
The compound finds applications in agricultural chemistry for the development of agrochemicals. Cyclopropane derivatives are explored for their potential as pesticides, herbicides, and fungicides. Their unique chemical properties can lead to the creation of effective and environmentally friendly agricultural products .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromopentylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-7-3-1-2-4-8-5-6-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVHAYNAMRQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

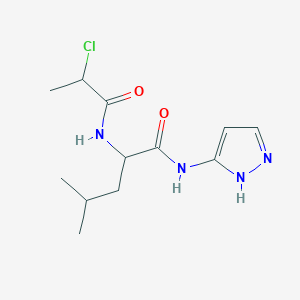
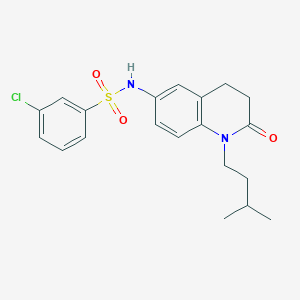
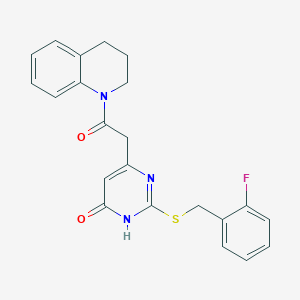
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2788239.png)

![5-Benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2788241.png)
![1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2788242.png)
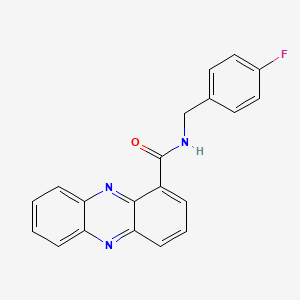
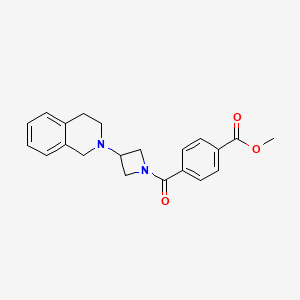
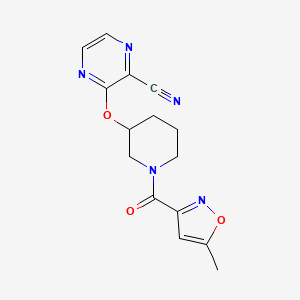
![3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2788248.png)
![3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B2788249.png)
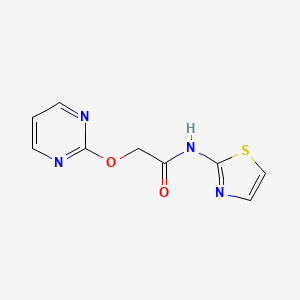
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide](/img/structure/B2788254.png)